Superior T315I Potency vs Imatinib and Nilotinib
S116836 exhibits significant potency against the imatinib-resistant T315I BCR-ABL mutant in BaF3 cellular proliferation assays. Compared to first- and second-generation TKIs imatinib and nilotinib, S116836 demonstrates a much lower IC50, confirming its activity against this key resistance mutation. Data for nilotinib shows it is largely ineffective against T315I, with an IC50 of 9,200 nM, while imatinib's IC50 against T315I is >8,900 nM [2][3].
| Evidence Dimension | Cellular Proliferation IC50 against BCR-ABL T315I |
|---|---|
| Target Compound Data | 0.20 ± 0.02 μM (200 nM) |
| Comparator Or Baseline | Imatinib: 8.90 ± 1.21 μM (8,900 nM); Nilotinib: 9.20 μM (9,200 nM) |
| Quantified Difference | S116836 is >44-fold more potent than imatinib and >46-fold more potent than nilotinib against the T315I mutant. |
| Conditions | BaF3 cells expressing BCR-ABL T315I; 24-hour treatment for S116836 [1]; 72-hour treatment for comparator data [2]. |
Why This Matters
This data confirms S116836 as a potent T315I inhibitor, making it a critical tool for studying and overcoming T315I-mediated resistance, a major clinical hurdle where first- and second-generation TKIs fail.
- [1] Pan, J., et al. (2020). Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia. Cancer Letters, 472, 132-141. View Source
- [2] Okabe, S., et al. (2015). Efficacy of ponatinib against ABL tyrosine kinase inhibitor-resistant leukemia cells. PLOS ONE, 10(11), e0141946. View Source
- [3] Kitagawa, D., et al. (2013). Activity of nilotinib in BCR-ABL T315I mutant cells. (via STEMCELL Technologies). View Source
